![molecular formula C11H16O5 B2729915 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230799-23-0](/img/structure/B2729915.png)
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Description
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, also known as EDOX or EDOX-1, is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Scientific Research Applications
Saturated Bioisosteres of Ortho-Substituted Benzene
Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . This means they can be used as replacements for ortho-substituted benzene in various chemical structures, potentially altering the properties of the resulting compounds .
Antifungal Activity
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that this compound could be used in the development of new antifungal agents .
Lewis Acid Catalysis
Bicyclo[2.1.1]hexanes can be accessed via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This reaction features wide functional group tolerance for silyl enol ethers, allowing the efficient construction of two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol unit in a streamlined fashion .
Synthesis of Bicyclo[4.1.1]Octanes
The reaction with conjugated silyl dienol ethers could provide access to bicyclo[4.1.1]octanes equipped with silyl enol ethers that facilitate further transformation . This suggests that this compound could be used in the synthesis of more complex bicyclic structures .
Late-Stage Modification of Natural Products
The utilities of this methodology were demonstrated by the late-stage modification of natural products . This suggests that this compound could be used in the modification of natural products to create new compounds with potentially useful properties .
Derivatization of Silyl Enol Ethers on Bicyclo[4.1.1]Octanes
This compound can be used in the derivatization of silyl enol ethers on bicyclo[4.1.1]octanes, delivering novel functionalized bicycles that are traditionally inaccessible . This suggests that this compound could be used in the development of new synthetic methodologies .
properties
IUPAC Name |
4-ethoxycarbonyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-4-15-8(14)10-5-11(6-10,7(12)13)16-9(10,2)3/h4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUOEOJGIZQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
2230799-23-0 |
Source
|
Record name | 4-(ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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